(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
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Overview
Description
“(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides are known to have medicinal properties and are used in the synthesis of new pharmaceutical compounds . A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .
Synthesis Analysis
The synthesis of phenoxy acetamides involves many chemical techniques and computational chemistry applications . A series of phenoxy oxazolines were synthesized starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .Molecular Structure Analysis
The molecular structure of “(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide” is related to 1-phenylethylamine . It is a member of acetamides and a secondary carboxamide .Chemical Reactions Analysis
Phenoxy acetamides have been found to possess sedative or analgesic properties . For example, paracetamol, a world-renowned analgesic and antipyretic agent, bears an acetamide group .Scientific Research Applications
Chiral Inducer and Auxiliary in Asymmetric Synthesis
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide: is utilized as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. It serves as a structural motif frequently applied in the synthesis of chiral building blocks, which are essential for divergent asymmetric synthesis .
Resolution of Racemic Mixtures
This compound is involved in the resolution of racemic mixtures, particularly in the continuous flow kinetic resolution of racemic α-phenylethylamine. The process uses CALB immobilized on acrylic resin (Novozyme 435) with ethyl acetate as the acylating agent, achieving high enantiomeric excesses .
Modular Organocatalysts Construction
The compound’s derivatives are used to construct effective modular chiral organocatalysts. These organocatalysts are applied in important synthetic reactions, contributing to the development of new pharmaceuticals and improving processes by which existing pharmaceuticals are made .
Pharmaceutical Intermediates
Derivatives of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide are synthesized and explored for their potential as pharmaceutical intermediates. These derivatives are studied for their pharmacological activities and could serve as candidates for the development of new therapeutic agents .
Enantioselectivity in Drug Development
The enantiomeric forms of this compound are investigated for their enantioselectivity in the virulence effects of resistant bacteria. This research is crucial for the development of drugs that target specific bacterial strains without affecting others .
Synthesis of Chiral Ligands
Chiral ligands with moieties derived from (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide are applied in asymmetric reactions. These ligands are vital for the synthesis of enantio-pure products, often drugs or agrochemicals .
Future Directions
The future directions of research on “(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide” and its derivatives could involve designing new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-[(1S)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPGBTUPFWHEF-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | |
CAS RN |
6152-25-6 |
Source
|
Record name | 5-(alpha-Phenylethyl)semioxamazide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(.ALPHA.-PHENYLETHYL)SEMIOXAMAZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWY18IKQ2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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